molecular formula C14H22N2 B14111481 N-Hexyl-4-methylbenzenecarboximidamide

N-Hexyl-4-methylbenzenecarboximidamide

Cat. No.: B14111481
M. Wt: 218.34 g/mol
InChI Key: RFMQGNZTVKSGBR-UHFFFAOYSA-N
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Description

N-Hexyl-4-methylbenzenecarboximidamide is an organic compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol It is characterized by a hexyl group attached to a 4-methylbenzenecarboximidamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-4-methylbenzenecarboximidamide typically involves the reaction of 4-methylbenzenecarboximidamide with hexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of automated reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-4-methylbenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Hexyl-4-methylbenzenecarboxylic acid, while reduction could produce N-Hexyl-4-methylbenzylamine .

Scientific Research Applications

N-Hexyl-4-methylbenzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hexyl-4-methylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Hexylbenzenecarboximidamide
  • 4-Methylbenzenecarboximidamide
  • N-Hexyl-4-methylbenzamide

Uniqueness

N-Hexyl-4-methylbenzenecarboximidamide is unique due to the presence of both hexyl and 4-methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

N'-hexyl-4-methylbenzenecarboximidamide

InChI

InChI=1S/C14H22N2/c1-3-4-5-6-11-16-14(15)13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3,(H2,15,16)

InChI Key

RFMQGNZTVKSGBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN=C(C1=CC=C(C=C1)C)N

Origin of Product

United States

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